

Structural Basis of HDAC1 Inhibition by HDAC1-IN-7: A Technical Guide

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Compound of Interest		
Compound Name:	HDAC1-IN-7	
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This technical guide provides a comprehensive overview of the structural and functional basis of Histone Deacetylase 1 (HDAC1) inhibition by the novel inhibitor, **HDAC1-IN-7**. Given the absence of a co-crystal structure for this specific inhibitor, this paper delineates a proposed binding model based on its analogy to the clinically relevant inhibitor Tucidinostat and existing crystal structures of homologous benzamide inhibitors. This guide also includes comparative quantitative data, detailed experimental protocols, and an examination of the relevant signaling pathways, serving as a critical resource for researchers in epigenetics and drug discovery.

Introduction to HDAC1 and HDAC1-IN-7

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine residues of both histone and non-histone proteins. This deacetylation leads to a more compact chromatin structure, generally resulting in transcriptional repression. HDAC1, a Class I HDAC, is a key regulator of cell cycle progression, differentiation, and apoptosis. Its dysregulation is implicated in various cancers, making it a prime target for therapeutic intervention.

HDAC1-IN-7 is a potent inhibitor of HDAC1. It is structurally analogous to Tucidinostat (Chidamide), a benzamide-type HDAC inhibitor. The key physicochemical properties of **HDAC1-IN-7** are summarized below.



Property	Value
Chemical Name	N-(4-(N-(2- hydroxyphenyl)carbamoyl)phenyl)quinoline-8- sulfonamide
Molecular Formula	C22H17N3O4S
Molecular Weight	419.45 g/mol
CAS Number	794552-20-8
SMILES	O=S(C1=C2C(C=CC=N2)=CC=C1) (NC3=CC=C(C(NC4=CC=CC=C4O)=O)C=C3)= O
HDAC1 IC50	0.957 μΜ

The Pharmacophore of HDAC Inhibitors and the Structure of HDAC1-IN-7

Most HDAC inhibitors share a common pharmacophore consisting of three key components: a zinc-binding group (ZBG), a linker, and a cap group that interacts with the surface of the enzyme's active site.

- Zinc-Binding Group (ZBG): This group chelates the essential Zn²⁺ ion in the catalytic site of the HDAC enzyme, thereby blocking its enzymatic activity.
- Linker: This region, typically a hydrophobic chain, occupies the narrow channel of the HDAC active site.
- Cap Group: This larger, often aromatic, group interacts with residues at the rim of the active site, contributing to inhibitor potency and selectivity.

HDAC1-IN-7, being an analogue of the benzamide inhibitor Tucidinostat, likely follows this pharmacophore model. Its N-(2-hydroxyphenyl)carbamoyl moiety is predicted to act as the zinc-binding group, with the central phenyl ring and quinoline-8-sulfonamide functioning as the linker and cap group, respectively.



Proposed Structural Basis of HDAC1-IN-7 Inhibition

In the absence of a co-crystal structure of HDAC1 with **HDAC1-IN-7**, a hypothetical binding model can be proposed based on the crystal structures of the highly homologous HDAC2 in complex with other benzamide inhibitors (e.g., PDB IDs: 4LY1, 3MAX, 7KBG). HDAC1 and HDAC2 share high sequence and structural similarity, particularly in their active sites, making HDAC2 structures a reliable template.

In these structures, the benzamide group's primary amine and amide oxygen coordinate with the zinc ion at the bottom of the catalytic pocket. The linker portion of the inhibitor extends up the 11 Å-deep active site channel, making hydrophobic interactions with residues such as Phe155 and Phe210. The cap group interacts with residues on the surface of the enzyme, which can contribute to isoform selectivity.

Based on this, the proposed binding mode for **HDAC1-IN-7** is as follows:

- The N-hydroxy-amide portion of the N-(2-hydroxyphenyl)carbamoyl group likely chelates the Zn²⁺ ion in a bidentate fashion.
- The phenyl linker fits into the hydrophobic channel of the HDAC1 active site.
- The larger quinoline-8-sulfonamide cap group would be positioned to interact with
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